N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]
Overview
Description
N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide], also known as NDPA, is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. NDPA is a bisphosphonate compound that is structurally similar to the widely used osteoporosis drug, alendronate. However, NDPA has shown to have unique properties that make it a valuable tool in the study of bone metabolism and other biological processes.
Mechanism of Action
N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] acts by binding to hydroxyapatite, a component of bone tissue, and inhibiting the activity of osteoclasts. N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] also induces apoptosis, or programmed cell death, in osteoclasts, further reducing bone resorption. Additionally, N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has been shown to have anti-inflammatory effects, which may contribute to its ability to inhibit bone resorption.
Biochemical and Physiological Effects:
N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has been shown to have several biochemical and physiological effects, including inhibition of bone resorption, induction of osteoclast apoptosis, and anti-inflammatory effects. N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has also been shown to have antitumor effects in some studies, although the mechanism of action is not well understood.
Advantages and Limitations for Lab Experiments
N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has several advantages as a tool for scientific research, including its ability to inhibit bone resorption and induce osteoclast apoptosis. However, N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has some limitations, including its relatively low potency compared to other bisphosphonates and its potential for off-target effects.
Future Directions
There are several potential future directions for research involving N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]. One area of interest is the development of more potent derivatives of N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] that could be used as therapeutic agents for bone-related diseases. Another area of interest is the investigation of N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]'s antitumor effects and the development of N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide]-based anticancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] and its potential for off-target effects.
Scientific Research Applications
N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has been extensively used in scientific research to study bone metabolism and the effects of bisphosphonates on bone cells. N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] has been shown to inhibit bone resorption by osteoclasts, which are the cells responsible for breaking down bone tissue. This property makes N,N'-1,5-naphthalenediylbis[2-(3,4-dimethylphenoxy)acetamide] a valuable tool in the study of osteoporosis and other bone-related diseases.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[5-[[2-(3,4-dimethylphenoxy)acetyl]amino]naphthalen-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4/c1-19-11-13-23(15-21(19)3)35-17-29(33)31-27-9-5-8-26-25(27)7-6-10-28(26)32-30(34)18-36-24-14-12-20(2)22(4)16-24/h5-16H,17-18H2,1-4H3,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFVXNPWMUVNCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)COC4=CC(=C(C=C4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-naphthalene-1,5-diylbis[2-(3,4-dimethylphenoxy)acetamide] |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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